2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2,5,7-trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-10-7-16-21-11(2)15(12(3)23(16)22-10)9-13-5-4-6-14(8-13)17(18,19)20/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCNYIVGDNEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137922 | |
| Record name | 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439111-23-6 | |
| Record name | 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439111-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzyl group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine has the molecular formula C17H16F3N3 and a molecular weight of 319.32 . It is also known as 2,5,7-trimethyl-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine or Pyrazolo[1,5-a]pyrimidine, 2,5,7-trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]- .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines have attracted significant attention in drug design and discovery due to their diverse biological activities . Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and ACE inhibitory activities .
PI3Kδ Inhibitors
Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is an enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, survival, and intracellular trafficking. It is often overexpressed in cancer cells, making it a target for drug development .
One study synthesized a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their activity as PI3Kδ inhibitors. Among these compounds, CPL302415, also known as compound 6 , exhibited the highest activity, with an IC50 value of 18 nM for PI3Kδ. This compound also showed good selectivity for PI3Kδ relative to other PI3K isoforms .
Anticancer Agents
Trifluoromethyl pyrimidine derivatives, which share structural similarities with this compound, have demonstrated anticancer activities . These compounds have shown antiproliferative action against human colon cancer cell lines and can induce apoptosis via the mitochondrial apoptotic pathway .
One study synthesized a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and assessed their antifungal, insecticidal, and anticancer activities . The results indicated that these compounds hold promise as potential anticancer agents.
Synthesis and Functionalization
The synthesis and functionalization of pyrazolo[1,5-a]pyrimidines have been explored to generate diverse structures with potential biological applications . Various methods, including microwave irradiation and palladium-catalyzed C–H activation, have been employed to synthesize and modify pyrazolo[1,5-a]pyrimidine derivatives .
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of these enzymes, preventing their interaction with substrates and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment.
Comparison with Similar Compounds
Key Observations:
Positional Influence of Trifluoromethyl Groups :
- The target compound’s trifluoromethyl group on the benzyl substituent (position 6) contrasts with PHTPP’s 5,7-bis(trifluoromethyl) configuration . Position 7 trifluoromethyl groups are common in kinase inhibitors (e.g., 6k, 6l), suggesting the target’s substitution at position 6 may alter target specificity .
- Trifluoromethyl groups enhance binding to hydrophobic pockets in kinases (e.g., Pim1) and improve metabolic stability .
Role of Methyl Groups: The 2,5,7-trimethyl configuration in the target compound may improve metabolic stability compared to compounds with polar substituents (e.g., 6k’s cyclohexylamino group) .
Benzyl vs. Aryl Substitutions :
- The 3-(trifluoromethyl)benzyl group at position 6 introduces steric bulk compared to smaller aryl groups (e.g., 3-phenyl in PHTPP). This may impact binding affinity to targets like ESR2 or kinases .
Structure-Activity Relationship (SAR) Insights
- Hydrophobic Substituents : Hydrophobic groups at position 3 (e.g., naphthyl in 6k) enhance kinase binding, as seen in Pim1 inhibitors . The target’s 6-benzyl group may mimic this effect but at a distinct position.
- Electron-Withdrawing Groups : Trifluoromethyl groups at position 7 (6k, 6l) improve potency, whereas the target’s 6-substitution may shift electronic effects .
- Methylation : Methyl groups at positions 2, 5, and 7 in the target compound could reduce metabolic oxidation compared to analogues with unprotected hydrogen atoms .
Biological Activity
2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The specific compound can be synthesized through various methods that allow for structural modifications at positions 2, 5, and 6 of the pyrazolo core. Recent advancements have focused on optimizing reaction conditions to enhance yields and reduce toxicity .
Biological Activity
The biological activities of this compound include:
1. Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer lines such as PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) cells at concentrations as low as 5 μg/mL. These effects are attributed to their ability to interfere with critical signaling pathways involved in cell growth and survival .
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in various cancers and viral infections. In vitro studies have shown that modifications to the pyrazolo scaffold can enhance binding affinity and selectivity towards CSNK2. For example, the introduction of a triazole group has been noted to improve metabolic stability while maintaining potent inhibitory activity against CSNK2 and β-coronaviruses .
3. Antiviral Properties
In addition to its anticancer effects, certain derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as antiviral agents. They have demonstrated activity against β-coronaviruses in vitro by targeting host cell pathways essential for viral replication. This dual functionality highlights the compound's potential in treating both cancer and viral infections .
Case Studies
Several studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine class:
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between substituted pyrazole amines and β-diketones or β-ketoesters. For example, cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate yields intermediates, followed by hydrolysis and amidation . To synthesize the target compound, modifications may include using 3-(trifluoromethyl)benzyl substituents during the alkylation step. Key parameters to optimize include reaction temperature (e.g., 433–458 K for dehydration ), solvent selection (e.g., ethanol/ethyl acetate for crystallization ), and purification via column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray diffraction (XRD): Determines bond lengths, angles, and crystal packing. For example, pyrazolo[1,5-a]pyrimidine cores often exhibit near-planar geometries (mean deviation: 0.006(2) Å) with substituent-dependent dihedral angles (e.g., 10.3°–69.95° for aryl rings ).
- NMR/IR spectroscopy: Confirms functional groups and substitution patterns. ¹H NMR can distinguish methyl groups (δ 2.1–2.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C NMR) .
- Refinement parameters: Use R values (e.g., R1 < 0.055) and S-factors (e.g., 1.08) to validate crystallographic models .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit activity against kinases (e.g., TRK, CDK9 ), proteases (e.g., cathepsin K/B ), and GPCRs (e.g., serotonin receptors ). The trifluoromethyl and benzyl groups enhance lipophilicity and target binding, as seen in analogs with IC50 values of 25–45 µM against cathepsins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize inhibitory potency?
- Systematic substitution: Vary substituents at positions 2, 5, 6, and 6. For example, methyl groups at positions 2 and 5 improve metabolic stability, while 3-(trifluoromethyl)benzyl enhances kinase selectivity .
- Bioisosteric replacement: Replace trifluoromethyl with chloro or bromo groups to assess steric/electronic effects .
- Crystallographic docking: Use resolved protein structures (e.g., TRK kinase ) to model interactions.
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2,5-Dimethyl | Improved cathepsin K inhibition (IC50 ~25 µM) | |
| 6-[3-(CF₃)benzyl] | Enhanced kinase selectivity | |
| 7-Oxo | Angiotensin II antagonism (oral bioavailability) |
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET modeling: Use tools like SwissADME to predict CYP450 metabolism. For example, trifluoromethyl groups reduce oxidative degradation .
- Molecular dynamics (MD): Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.
- Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Q. How to resolve contradictions in biological activity data across studies?
- Control for assay conditions: Variations in cell lines (e.g., HEPG2 vs. HEK293) or buffer pH can alter IC50 values .
- Validate target engagement: Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling).
- Analyze crystallographic data: Confirm binding modes; e.g., Cl⋯Cl interactions (3.475 Å) stabilize active conformations .
Q. What strategies improve synthetic yield and purity for scale-up?
- Optimize crystallization: Slow evaporation of ethanol/ethyl acetate (1:1) yields high-quality crystals .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from hours to minutes) while maintaining yields >65% .
- HPLC purification: Use C18 columns with acetonitrile/water gradients to isolate isomers .
Methodological Considerations
- Crystallization solvents (methanol, ethanol, acetone) influence polymorphism and packing interactions .
- Refinement protocols: Merge Friedel pairs for non-centrosymmetric structures and apply SHELXL for anisotropic displacement parameters .
- Biological assays: Include positive controls (e.g., ocinaplon for anxiolytic activity ) and validate with dose-response curves.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
